molecular formula C16H15BrN2O3S B2461531 methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-71-0

methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2461531
CAS No.: 609794-71-0
M. Wt: 395.27
InChI Key: NVRSVQFRGRIJFX-UHFFFAOYSA-N
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Description

Methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 609794-71-0) is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its structure includes a 2-bromophenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 7 (Figure 1). This compound belongs to a class of dihydropyrimidinones, which are known for their diverse pharmacological activities, including antimalarial and calcium channel modulation properties .

Properties

IUPAC Name

methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-9-13(15(21)22-2)14(10-5-3-4-6-11(10)17)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSVQFRGRIJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609794-71-0
Record name METHYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido-thiazine class. Its unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis methods, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}BrN3_{3}O3_{3}S with a molecular weight of approximately 396.25 g/mol. The compound features a pyrimidine ring fused with a thiazine moiety and is characterized by a bromophenyl substituent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate thioketones and amines to form the thiazine core.
  • Cyclization : Utilizing various reagents to facilitate the formation of the pyrimidine ring.
  • Functionalization : Introducing substituents like bromophenyl and methyl groups through electrophilic aromatic substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidothiazines exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Properties

This compound has also demonstrated promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) while exhibiting minimal toxicity to normal cells . The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which can lead to reduced inflammation and potential anticancer effects. It binds to active sites of target enzymes, blocking their activity and influencing cellular pathways associated with disease progression .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Methyl 6-(2-bromophenyl)-8-methyl-4-oxo exhibited significant inhibition against Bacillus cereus and Staphylococcus aureus with MIC values ranging from 10 to 25 µg/mL .
Anticancer Activity In vitro studies indicated that this compound reduced cell viability in HepG2 cells by over 50% at concentrations above 25 µg/mL without affecting normal fibroblast cells .
Enzyme Inhibition Studies The compound showed IC50_{50} values in the micromolar range against several key enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Positional Isomers

  • Ethyl 6-(4-Bromophenyl)-8-Methyl-4-Oxo Analogue (CAS: 301358-79-2) This analogue substitutes the 2-bromophenyl group with a 4-bromophenyl moiety.
  • Methyl 6-(4-Chlorophenyl)-8-Methyl-4-Oxo Analogue (CID 3095873)
    Replacing bromine with chlorine at the 4-position decreases molecular weight (409.3 vs. 421.3 g/mol) and polarizability, which may reduce hydrophobic interactions in target binding .

Ester Group Variations

  • Allyl Ester Derivative (CID 3330913) Substituting the methyl ester with an allyl group (C18H17BrN2O3S) increases lipophilicity (cLogP: ~3.5 vs.
  • 2-Methoxyethyl Ester Derivative (CAS: 609794-76-5)
    The 2-methoxyethyl group introduces hydrogen-bonding capacity, improving aqueous solubility while maintaining moderate logP values (~2.5) .

Core Heterocycle Modifications

Physicochemical and Pharmacological Properties

Property Target Compound 4-Bromophenyl Analogue Allyl Ester Derivative 2-Methoxyethyl Ester
Molecular Weight (g/mol) 421.3 409.3 421.3 450.5
logP (Predicted) 3.1 3.0 3.5 2.5
Aqueous Solubility Low Moderate Low Moderate
Key Substituent Effects Ortho-Br (steric) Para-Br (electronic) Allyl (lipophilic) Methoxyethyl (polar)

Q & A

Q. What synthetic methodologies are reported for methyl 6-(2-bromophenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate, and how can reaction parameters be optimized to improve yield?

The compound is synthesized via multi-step reactions, often involving cyclization of nitroarenes or reductive coupling using palladium catalysts. Key steps include:

  • Cyclization : Use formic acid derivatives as CO surrogates in Pd-catalyzed reductive cyclization to form the pyrimido-thiazine core. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction time (12–24 hours) to enhance yield .
  • Solvent selection : Ethanol or DMF at reflux (80–100°C) improves solubility of intermediates. Piperidine may be added as a base to facilitate deprotonation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Prioritize 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to assign protons (e.g., the 2-bromophenyl aromatic signals at δ 7.3–7.8 ppm) and carbonyl groups (C4=O at ~170 ppm). Compare shifts with analogs like methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidine)-thiazolo-pyrimidine-6-carboxylate .
  • X-ray crystallography : Resolve the dihydropyrimidinone ring conformation and bromophenyl orientation. Space group P2₁/c with Z = 4 is common for similar derivatives .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 449.05) with <3 ppm error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems or stability under acidic conditions?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess charge distribution on the bromophenyl ring and carbonyl groups. Fukui indices identify nucleophilic sites (e.g., C6-methyl) prone to oxidation .
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. Align with pharmacophores of pyrimido-thiazine analogs showing anti-inflammatory activity .

Q. What experimental strategies resolve contradictions in spectral data between synthetic batches?

  • Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the bromophenyl group) causing split signals .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to confirm ambiguous carbonyl or methyl resonances .
  • Cross-validation : Compare IR stretches (e.g., C=O at 1640–1680 cm⁻¹) with crystallographic bond lengths to detect tautomerism .

Q. What mechanistic insights explain the role of palladium catalysts in forming the pyrimido-thiazine core?

Pd-catalyzed reductive cyclization proceeds via:

  • Oxidative addition : Pd(0) inserts into C–Br bonds of intermediates.
  • CO insertion : Formic acid derivatives generate CO in situ, facilitating cyclocarbonylation.
  • Reductive elimination : Forms the C–N bond of the thiazine ring. Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂) affects regioselectivity and byproduct formation .

Q. How can bioactivity studies be designed to evaluate this compound’s potential as a kinase inhibitor?

  • In vitro assays : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values <10 µM suggest therapeutic potential .
  • SAR analysis : Compare with ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, noting enhanced activity with bromophenyl substituents .

Methodological Tables

Q. Table 1. Key Spectral Markers for Structural Confirmation

TechniqueCritical Peaks/ParametersReference Compound Data
1H^1H-NMRδ 2.3–2.5 ppm (C8-CH₃), δ 4.2–4.5 ppm (C6-H)
13C^{13}C-NMRδ 170 ppm (C4=O), δ 120–130 ppm (C-Br)
IR1640–1680 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br)

Q. Table 2. Optimization of Pd-Catalyzed Cyclization

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% Pd(OAc)₂>75% yield
Temperature80–100°CMinimizes side products
Reaction Time12–24 hoursEnsures complete cyclization

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